molecular formula C11H14N6 B1482014 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098070-56-3

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1482014
M. Wt: 230.27 g/mol
InChI Key: SXXVCIPEUMXVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as EPPPA, is a small molecule of interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. EPPPA has been studied extensively in recent years and has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been studied extensively in recent years due to its potential applications in drug discovery and development. 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been found to have a variety of biochemical and physiological effects, including anti-bacterial, anti-inflammatory, and anti-fungal properties. In addition, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been shown to possess anti-tumor activity, and may be useful in the treatment of various types of cancers. 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has also been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism Of Action

The exact mechanism of action of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is still not fully understood. However, it is believed that 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been found to inhibit the activity of certain proteins, such as c-Myc, which is involved in cell proliferation and tumor growth.

Biochemical And Physiological Effects

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been found to have a variety of biochemical and physiological effects. In particular, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has been found to possess anti-tumor activity, and may be useful in the treatment of various types of cancers. 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has also been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages And Limitations For Lab Experiments

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide has a number of advantages and limitations for use in lab experiments. One advantage of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is that it is relatively easy to synthesize and can be produced in large quantities. In addition, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is relatively stable and can be stored for extended periods of time. However, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is also relatively expensive and may not be suitable for large-scale production.

Future Directions

There are a number of potential future directions for the use of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide in research and drug development. One potential direction is the development of novel drugs based on the structure of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide. Additionally, further research into the mechanism of action of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide could lead to the development of new treatments for various diseases. In addition, further research into the biochemical and physiological effects of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide could lead to the development of new diagnostic tools and treatments. Finally, further research into the advantages and limitations of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide could lead to the development of improved lab techniques and protocols.

properties

IUPAC Name

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-8-5-9(10-6-14-3-4-15-10)16-17(8)7-11(12)13/h3-6H,2,7H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVCIPEUMXVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

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